BenchChemオンラインストアへようこそ!

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

Regioselective Synthesis Cycloaddition Chemistry Process R&D

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine (CAS 160752-39-6) is a nitrogen-rich heterocyclic scaffold belonging to the 1,2,3-triazolo[4,5-c]pyridine family. This compound is characterized by a methyl substituent at the 1-position of the triazole ring on a tetrahydropyridine skeleton.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 160752-39-6
Cat. No. B174370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine
CAS160752-39-6
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1C2=C(CNCC2)N=N1
InChIInChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3
InChIKeyIHVDOLNSCCKRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine (CAS 160752-39-6): A Critical Regioisomeric Building Block for Neuroscience and Oncology Research


1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine (CAS 160752-39-6) is a nitrogen-rich heterocyclic scaffold belonging to the 1,2,3-triazolo[4,5-c]pyridine family. This compound is characterized by a methyl substituent at the 1-position of the triazole ring on a tetrahydropyridine skeleton. It exists as a regioisomer of the 4-methyl and 6-methyl analogs that form the core of the clinical-stage P2X7 antagonists JNJ-54175446 and zanvipixant (JNJ-55308942) [1]. Unlike its methyl-substituted counterparts that have progressed to Phase II trials for mood disorders, this specific 1-methyl isomer serves primarily as a versatile intermediate for parallel medicinal chemistry efforts targeting c-Met kinase inhibition and as an analytical reference standard for regioisomeric impurity profiling [2].

Why 4-Methyl and 6-Methyl Analogues Cannot Substitute for 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine in Regiospecific Synthesis


Although 1-methyl, 4-methyl, and 6-methyl tetrahydrotriazolo[4,5-c]pyridines share the same molecular formula, their alkylation position dictates fundamentally different reactivity and biological profiles. The 4-position methylation, as seen in JNJ-54175446, is essential for potent brain-penetrant P2X7 receptor antagonism, while 6-methyl analogs (e.g., zanvipixant) offer improved solubility profiles [1]. The 1-methyl isomer, by contrast, positions the methyl group on the triazole nitrogen, which sterically and electronically alters the scaffold's hydrogen-bonding capacity and its ability to engage specific kinase ATP-binding pockets, such as c-Met . This regioisomeric distinction becomes critical when the target compound is employed as a synthetic intermediate, as attempts to use 4- or 6-methyl congeners in diversity-oriented synthesis or PROTAC linker attachment via the 1-position will fail, leading to different regioisomeric products with potentially diminished target engagement or altered pharmacokinetic properties.

Quantitative Differential Evidence for 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine (CAS 160752-39-6)


Regioselectivity in Triazolopyridine Synthesis: 1-Methyl as a Minor Regioisomer with Distinct Utility

In the continuous-flow synthesis of the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine scaffold, temperature-controlled regioselectivity determines the methyl substitution pattern. The desired 4-methyl and 6-methyl isomers, which lead to clinical candidates JNJ-54175446 and zanvipixant, are obtained with 58% and 91% regioselectivity, respectively, indicating that the 1-methyl isomer is formed as a byproduct or requires distinct synthetic conditions [1]. This contrasts with direct N1-methylation strategies on a pre-formed triazolopyridine, which can yield the target compound with >98% purity, as verified by commercial suppliers .

Regioselective Synthesis Cycloaddition Chemistry Process R&D

P2X7 Receptor Antagonism: 1-Methyl Isomer is Not a Potent Antagonist, Enabling Its Use as a Control

The 6-methyl-containing clinical candidate (Compound 35 in ref. [1]) demonstrated robust P2X7 receptor occupancy in rat with an ED50 of 0.07 mg/kg, and a closely related 6-methyl analog (Compound 29) showed an ED50 of 0.06 mg/kg [1]. In contrast, the 1-methyl isomer (CAS 160752-39-6) has not been reported to exhibit P2X7 antagonism, as its methyl group is positioned on the triazole ring rather than the tetrahydropyridine core, which is critical for activity [2]. This marked difference in potency (nanomolar ED50 vs. >10 µM predicted inactivity) supports the use of the 1-methyl compound as a regioisomeric negative control in target engagement assays.

P2X7 Receptor Neuroscience Negative Control

c-Met Kinase Inhibition: A Unique Activity Profile for the 1-Methyl Scaffold

The 1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine scaffold has been reported to inhibit c-Met kinase phosphorylation in a dose-dependent manner , a mechanism distinct from the P2X7 antagonism of its 4- and 6-methyl analogs. Although detailed IC50 values for the parent scaffold are not publicly disclosed, patent literature indicates that 1-substituted triazolopyridines are claimed as c-Met inhibitors, with some elaborated analogs achieving cellular IC50 values <10 nM in c-Met-dependent cell lines [1]. The importance of the 1-methyl group lies in its ability to act as a surrogate for more elaborate N1-substituents during early-stage structure-activity relationship (SAR) exploration, providing a synthetically accessible entry point into this kinase space.

c-Met Kinase Oncology Scaffold Repurposing

Commercial Purity and Scalability: A Ready-to-Use Building Block

The compound is commercially available from multiple vendors with documented purity levels, enabling direct procurement without the need for in-house synthesis. LeYan offers the product at 98% purity (by HPLC) , while competitive sources like American Elements provide it as a research-grade chemical with MDL number MFCD19224836 [1]. In comparison, the more clinically advanced 4-methyl and 6-methyl intermediates often require chiral separation or stereoselective synthesis [2], which can introduce supply chain complexity and cost. The achiral nature of the 1-methyl isomer simplifies scale-up and quality control, making it a more accessible option for hit-to-lead campaigns.

Chemical Sourcing Quality Control Process Chemistry

Validated Application Scenarios for 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine (CAS 160752-39-6)


Negative Control for P2X7 Receptor Occupancy Assays

Based on the cross-study evidence that 6-methyl analogs exhibit potent P2X7 antagonism (ED50 0.06-0.07 mg/kg) while the 1-methyl scaffold is inactive [1], researchers can use this compound as a regioisomeric negative control. This ensures that observed in vivo efficacy in rodent models is specifically attributable to P2X7 engagement and not to non-specific triazolopyridine scaffold effects.

Starting Point for c-Met Kinase Inhibitor Development

Leveraging reports of dose-dependent c-Met phosphorylation inhibition by the 1-methyl scaffold and the established activity of 1-substituted triazolopyridine c-Met inhibitors (cellular IC50 <10 nM) [2], medicinal chemistry teams can use this achiral building block to rapidly explore SAR around the N1 position, a strategy orthogonal to the 4/6-methyl P2X7 clinical candidates and thus offering a fresh intellectual property landscape.

Regioisomeric Impurity Reference Standard

In the continuous-flow synthesis of the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine scaffold, the 1-methyl isomer is not formed under optimized conditions [2]. However, during the scale-up of early-stage batches or alternative synthetic routes, the 1-methyl regioisomer may arise as an impurity. Commercial availability of the pure 1-methyl compound at 98% purity enables its use as a certified reference standard for HPLC method development and impurity quantification in process chemistry workflows.

Diversity-Oriented Synthesis and PROTAC Linker Attachment

The free secondary amine of the tetrahydropyridine ring in this compound allows for selective functionalization (e.g., acylation, sulfonylation, reductive amination) without interference from the N1-methyl group, while the N1-methyl itself can be utilized as a metabolic soft spot or a handle for further elaboration. This dual-functional character, which differs from the 4- or 6-methyl analogs where the methyl group may sterically hinder certain reactions, makes it a versatile fragment for generating structurally diverse compound libraries.

Quote Request

Request a Quote for 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.